molecular formula C16H30O2 B1608401 10-Pentadecenoic acid, methyl ester, (E)- CAS No. 90176-51-5

10-Pentadecenoic acid, methyl ester, (E)-

Cat. No. B1608401
CAS RN: 90176-51-5
M. Wt: 254.41 g/mol
InChI Key: JEDIPLFNJDRCFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Pentadecenoic acid, methyl ester, (E)- is a chemical compound with the molecular formula C₁₆H₃₀O₂ . It is also known by the synonym Methyl (10E)-10-pentadecenoate . This compound falls into the category of monounsaturated fatty acid methyl esters (FAME) . Its CAS number is 90176-51-5 .


Synthesis Analysis

The synthesis of 10-Pentadecenoic acid, methyl ester, (E)- involves the formal condensation of the carboxy group of cis-10-pentadecenoic acid with the hydroxy group of methanol. This reaction results in the formation of the methyl ester. The compound is functionally related to cis-10-pentadecenoic acid and has been identified as an algal metabolite .


Molecular Structure Analysis

The molecular structure of 10-Pentadecenoic acid, methyl ester, (E)- consists of a pentadecenoic acid chain with a cis configuration at the 10th carbon position . The methyl ester group is attached to the carboxyl end of the fatty acid chain. The compound’s SMILES notation is: O=C(OC)CCCCCCCCC=CCCCC .

properties

IUPAC Name

methyl pentadec-10-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18-2/h6-7H,3-5,8-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDIPLFNJDRCFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50403380
Record name 10-Pentadecenoic acid, methyl ester, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Pentadecenoic acid, methyl ester, (E)-

CAS RN

90176-51-5
Record name 10-Pentadecenoic acid, methyl ester, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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